4-Trifluoromethoxy-2-biphenyl)boronic acid
Overview
Description
4-Trifluoromethoxy-2-biphenyl)boronic acid is a chemical compound with the CAS Number: 2121514-20-1 . It has a molecular weight of 282.03 . The IUPAC name for this compound is (4-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10BF3O3/c15-13(16,17)20-10-6-7-11(12(8-10)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Organic Optoelectronics In the domain of organic optoelectronics, boronic acid derivatives, specifically BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene)-based materials, have shown promise. These materials are explored for applications in sensors, organic thin-film transistors, and organic photovoltaics. Their role in organic light-emitting diodes (OLEDs) as active materials has recently gained attention. The structural design and synthesis advancements of BODIPY-based organic semiconductors have led to significant developments in OLED devices, demonstrating their potential as 'metal-free' infrared emitters (Squeo & Pasini, 2020).
Water Treatment In seawater desalination applications, boron removal is a critical challenge addressed through reverse osmosis (RO) and nanofiltration (NF) membranes. The review of current knowledge relevant to boron removal highlights the effectiveness of NF/RO membranes in seawater desalination applications and underscores the need for further research to enhance boron removal efficiency (Tu, Nghiem, & Chivas, 2010).
Medical Diagnostics and Treatment BODIPY-based functional materials have shown significant potential in medical diagnostics and treatment. Their application extends to the modification of drug micro- and nanocarriers, aiming to improve therapeutic effects, particularly in cancer treatment. The integration of BODIPY into drug carriers enables in vitro and in vivo real-time imaging of drug carriers, taking advantage of BODIPY's high fluorescent intensity and low toxicity (Marfin et al., 2017).
Nuclear Reactor Safety The use of boron, due to its large neutron absorption cross-section, plays a crucial role in the reactivity control of nuclear reactors. Research on boron dilution accidents emphasizes the importance of understanding boron transport and mixing characteristics under such scenarios, highlighting the need for accurate modeling to ensure the safety operation of reactors (Yu et al., 2020).
Electrochemical Technologies in Wastewater Treatment Electrochemical technologies, including electrocoagulation and electrooxidation, have been reviewed for their applications in water and wastewater treatment. Boron-doped diamond film electrodes have shown high activity in degrading pollutants, suggesting their potential for broader applications in treating refractory pollutants (Chen, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
4-Trifluoromethoxy-2-biphenylboronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a palladium catalyst and a base to form carbon-carbon bonds . The trifluoromethoxy group in the compound may influence its reactivity and selectivity in these reactions .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical processes, including enzyme inhibition, signal transduction, and cell adhesion .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of functional groups .
Result of Action
It is known that boronic acids and their derivatives can exhibit various biological activities, including antibacterial, antiviral, and anticancer effects .
Action Environment
The action, efficacy, and stability of 4-Trifluoromethoxy-2-biphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of other functional groups in the molecule, such as the trifluoromethoxy group, can influence its stability and reactivity .
Biochemical Analysis
Properties
IUPAC Name |
[2-phenyl-5-(trifluoromethoxy)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)20-10-6-7-11(12(8-10)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKDSIXCVSRKLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190214 | |
Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-20-1 | |
Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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